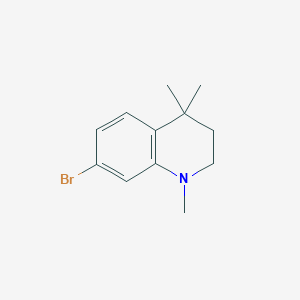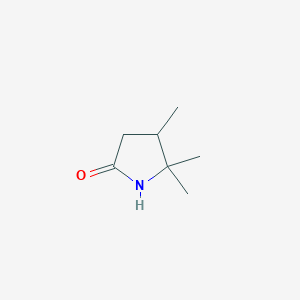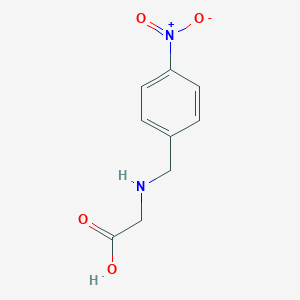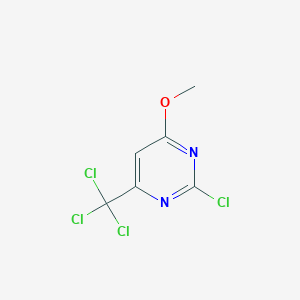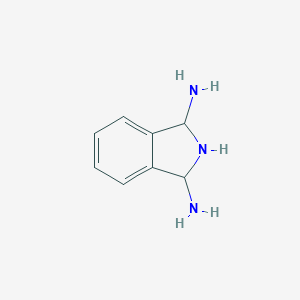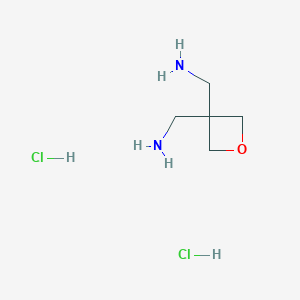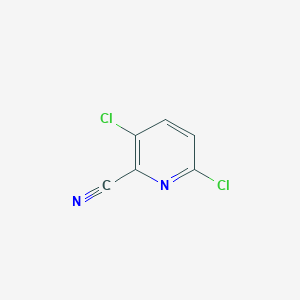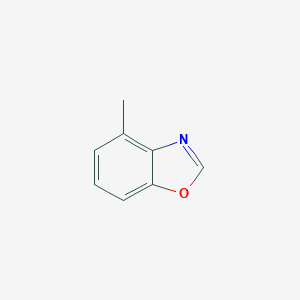
4-甲基苯并噁唑
描述
4-Methylbenzoxazole, also known as 4-MBO, is a heterocyclic compound containing an oxazole ring. It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular formula of 4-Methylbenzoxazole is C8H7NO. It is a bicyclic planar molecule .Chemical Reactions Analysis
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity .科学研究应用
Medicinal Chemistry
Benzoxazole, including its derivative 4-Methylbenzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Disease Targeting
Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . This makes them potential candidates for drug discovery and development .
Antimicrobial Activity
Many natural and synthetic benzoxazole-containing compounds, including 4-Methylbenzoxazole, exhibit a wide range of biological activities including antimicrobial properties . This makes them useful in the development of new antimicrobial agents .
Antitumor Activity
Benzoxazole derivatives have also shown antitumor properties . This suggests that they could be used in the development of new anticancer drugs .
Antioxidant Activity
Benzoxazole derivatives have demonstrated antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Antiviral Activity
Benzoxazole derivatives have shown antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Antitubercular Activity
Benzoxazole derivatives have demonstrated antitubercular properties . This suggests that they could be used in the development of new antitubercular drugs .
Anthelmintic Activity
Benzoxazole derivatives have shown anthelmintic properties . This suggests that they could be used in the development of new anthelmintic drugs .
安全和危害
未来方向
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the research and development of 4-Methylbenzoxazole and its derivatives will continue to be a significant area of interest in the future.
作用机制
Target of Action
4-Methylbenzoxazole, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
It is known that benzoxazole derivatives have the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives, including 4-Methylbenzoxazole, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity .
Pharmacokinetics
It is known that benzoxazole derivatives have poor bioavailability . The systemic oral bioavailability of similar compounds is reported to be less than 3%, mostly due to poor absorption and rapid metabolism .
Result of Action
The result of the action of 4-Methylbenzoxazole is primarily seen in its potent anticancer activity . It has been shown to have a significant effect on cancer cell lines .
Action Environment
The action of 4-Methylbenzoxazole can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been shown to have a heavy environmental impact due to the extraction and depletion of rare metal resources, by-products, and the generation of large amounts of waste . Furthermore, the efficacy and stability of 4-Methylbenzoxazole can be affected by factors such as pH, temperature, and the presence of other substances .
属性
IUPAC Name |
4-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOOGHIVDLALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2-(2-hydroxy-3-naphthyl)-4-methylbenzoxazole (HNBO) fluorophore interact with Mg2+ ions and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], the research suggests that the HNBO fluorophore likely acts as a chelating agent. This means that the ligand's structure, potentially involving the hydroxyl and nitrogen atoms within the benzoxazole core, allows it to bind selectively to Mg2+ ions. This binding event then induces a change in the molecule's electronic structure, leading to a detectable change in its fluorescence properties. This change in fluorescence intensity or wavelength can be directly correlated to the concentration of Mg2+ present in the sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




